molecular formula C16H25NO4 B216214 3,4-diethoxy-N-(3-ethoxypropyl)benzamide

3,4-diethoxy-N-(3-ethoxypropyl)benzamide

Cat. No. B216214
M. Wt: 295.37 g/mol
InChI Key: AHPOXGLVHORKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(3-ethoxypropyl)benzamide, also known as DEEP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DEEP belongs to the class of benzamides, which have been widely studied for their therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(3-ethoxypropyl)benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 3,4-diethoxy-N-(3-ethoxypropyl)benzamide has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. 3,4-diethoxy-N-(3-ethoxypropyl)benzamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(3-ethoxypropyl)benzamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 3,4-diethoxy-N-(3-ethoxypropyl)benzamide has been shown to inhibit the growth of cancer cells, which suggests that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

3,4-diethoxy-N-(3-ethoxypropyl)benzamide has several advantages for lab experiments. It is easy to synthesize, and it can be obtained in large quantities with a high degree of purity. Additionally, 3,4-diethoxy-N-(3-ethoxypropyl)benzamide has been shown to have low toxicity in animal models, which makes it a safe compound to work with. However, one limitation of 3,4-diethoxy-N-(3-ethoxypropyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3,4-diethoxy-N-(3-ethoxypropyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as Parkinson's disease and cancer. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs with similar pharmacological properties. Additionally, the synthesis of analogs of 3,4-diethoxy-N-(3-ethoxypropyl)benzamide may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-(3-ethoxypropyl)benzamide involves the reaction of 3,4-diethoxybenzoic acid with 3-ethoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 3,4-diethoxy-N-(3-ethoxypropyl)benzamide as a white solid with a purity of over 95%. The synthesis method of 3,4-diethoxy-N-(3-ethoxypropyl)benzamide is well-established, and the compound can be easily obtained in large quantities.

Scientific Research Applications

3,4-diethoxy-N-(3-ethoxypropyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3,4-diethoxy-N-(3-ethoxypropyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 3,4-diethoxy-N-(3-ethoxypropyl)benzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

3,4-diethoxy-N-(3-ethoxypropyl)benzamide

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

3,4-diethoxy-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C16H25NO4/c1-4-19-11-7-10-17-16(18)13-8-9-14(20-5-2)15(12-13)21-6-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18)

InChI Key

AHPOXGLVHORKSJ-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)OCC)OCC

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)OCC)OCC

Origin of Product

United States

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